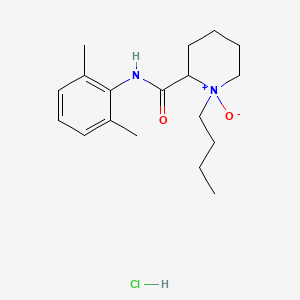

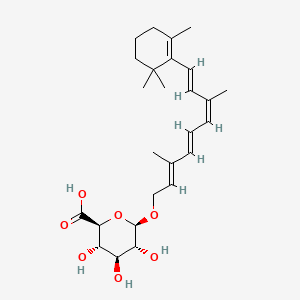

![molecular formula C18H12 B586120 Benzo[c]phenanthrene-d5 CAS No. 1795011-61-8](/img/structure/B586120.png)

Benzo[c]phenanthrene-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c]phenanthrene, also known as 3,4-Benzophenanthrene, is a polycyclic aromatic hydrocarbon with the chemical formula C18H12 . It is a white solid that is soluble in nonpolar organic solvents . It is a nonplanar molecule consisting of the fusion of four fused benzene rings . The compound is of mainly theoretical interest but it is environmentally occurring and weakly carcinogenic .

Synthesis Analysis

The synthesis of benzo[c]phenanthridine (BCP) derivatives has been achieved using homogeneous gold catalysis . This protocol involves a selectively intramolecular cascade of a diazo-tethered alkyne and subsequently an intermolecular cyclization with a nitrile to facilitate the successive C-N and C-C bonds formation . This methodology uses readily available nitriles as the nitrogen source to deliver the products in good yield with excellent functional group compatibility .Molecular Structure Analysis

The molecular structure of Benzo[c]phenanthrene is available as a 2D Mol file or as a computed 3D SD file . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

A novel parent BN-benzo[c]phenanthrene, with helical chirality and remarkable structural features, has been easily obtained in three steps with a global yield of 55% . Moreover, Cl-substituted derivatives have been prepared and these have served as useful starting materials for the development of palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Benzo[c]phenanthrene has a molar mass of 228.294 g·mol−1 . It appears as a white solid with a density of 1.19 g/cm3 . It has a melting point of 68 °C and a boiling point of 436.7 °C at 760mmHg . The compound has a flash point of 209.1 °C .Scientific Research Applications

Modular Construction of Benzo[c]phenanthridine Derivatives

Researchers have developed a modular strategy for assembling benzo[c]phenanthridine derivatives using homogeneous gold catalysis . This approach contrasts traditional methods, offering greater flexibility in forming these compounds. The generated products have shown anticancer potency against various tumor cell lines, indicating potential applications in cancer research and therapeutics .

Fluorescence Properties for Biological Studies

The fluorescence properties of benzo[c]phenanthridines have been investigated, revealing that their fluorescence is significantly affected by structure, pH, and solvent . These properties suggest applications in epigenetic modification studies as demethylase probes and as potential pH indicators in biological systems .

Synthesis of Polycyclic Aromatic Hydrocarbons

Benzo[c]phenanthrene derivatives have been synthesized through palladium Suzuki coupling, characterized by various spectroscopic techniques . These compounds are essential in studying polycyclic aromatic hydrocarbons (PAHs) , which have implications in environmental science and toxicology .

Thermochemistry Data Analysis

The NIST Chemistry WebBook provides detailed thermochemistry data for benzo[c]phenanthrene, which can be used to understand its physical and chemical properties . This information is crucial for researchers in fields like material science and chemical engineering .

Mass Spectrometry and Chromatography

Mass spectrometry and gas chromatography data for benzo[c]phenanthrene are available, which are vital for analytical chemistry applications. These techniques are used to identify and quantify this compound in various samples, essential for environmental monitoring and forensic analysis .

Study of Phase Change and Condensed Phase Thermochemistry

The compound’s phase change data and condensed phase thermochemistry are studied to understand its phase transitions and energy changes during these transitions . This research is significant in material sciences , particularly in designing materials that undergo specific phase changes at predetermined conditions .

Safety And Hazards

Benzo[c]phenanthrene is considered hazardous . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The future directions of Benzo[c]phenanthrene research could involve further exploration of its synthesis methods and potential applications. For instance, the development of palladium-catalyzed cross-coupling reactions using Cl-substituted derivatives of Benzo[c]phenanthrene could be a promising area of study .

properties

IUPAC Name |

1,2,3,4,5-pentadeuteriobenzo[c]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H/i1D,3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHORSUHVUKBD-KRQPPVTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=C(C(=C14)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c]phenanthrene-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

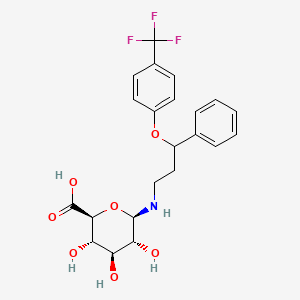

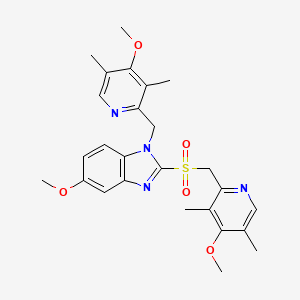

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)

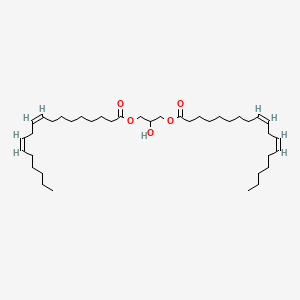

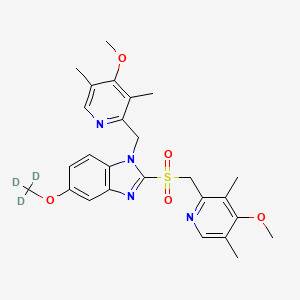

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

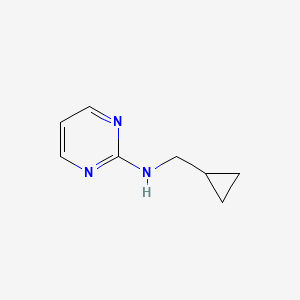

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)